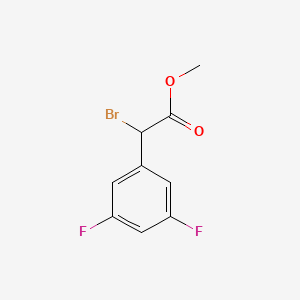

Methyl 2-bromo-2-(3,5-difluorophenyl)acetate

CAS No.: 557798-60-4

Cat. No.: VC4278010

Molecular Formula: C9H7BrF2O2

Molecular Weight: 265.054

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 557798-60-4 |

|---|---|

| Molecular Formula | C9H7BrF2O2 |

| Molecular Weight | 265.054 |

| IUPAC Name | methyl 2-bromo-2-(3,5-difluorophenyl)acetate |

| Standard InChI | InChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3 |

| Standard InChI Key | NJNOIMBODCNIGL-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1=CC(=CC(=C1)F)F)Br |

Introduction

Structural Identification and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C₉H₇BrF₂O₂, corresponds to a methyl ester functional group (-COOCH₃) attached to a brominated carbon adjacent to a 3,5-difluorophenyl ring. Key structural identifiers include:

The 3,5-difluoro substitution pattern imposes significant electronic effects, enhancing the electrophilicity of the adjacent bromine atom. This configuration contrasts with isomers such as the 3,4-difluoro variant (CAS 557798-56-8), where steric interactions between adjacent fluorine atoms alter reactivity.

Synthetic Methodologies

Bromination of Phenylacetic Acid Derivatives

The synthesis of methyl 2-bromo-2-(3,5-difluorophenyl)acetate typically involves radical bromination of a preformed methyl 2-(3,5-difluorophenyl)acetate precursor. A representative protocol, adapted from methods for analogous compounds, includes:

-

Substrate Preparation: Methyl 2-(3,5-difluorophenyl)acetate is dissolved in dichloromethane under inert atmosphere.

-

Bromination: N-Bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) are added sequentially.

-

Reaction Conditions: Stirring at 25°C for 12–24 hours, followed by quenching with aqueous Na₂S₂O₃.

-

Purification: Column chromatography (SiO₂, hexane/ethyl acetate) yields the product in ~65–75% purity.

Critical Parameters:

-

Solvent Polarity: Non-polar solvents favor radical chain propagation.

-

Temperature: Exceeding 30°C risks diastereomerization due to the labile benzylic bromine.

Physicochemical Characteristics

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry predictions for adducts reveal insights into conformational flexibility:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 264.96703 | 150.9 |

| [M+Na]+ | 286.94897 | 152.7 |

| [M-H]- | 262.95247 | 148.3 |

These values suggest a compact structure, with sodium adducts exhibiting slight elongation due to cation-π interactions with the aromatic ring .

Solubility and Stability

-

Solubility: Limited data exists, but analogous bromoacetates show moderate solubility in dichloromethane (25 mg/mL) and acetone (18 mg/mL) .

-

Stability: The benzylic bromine is prone to nucleophilic displacement (SN2), necessitating storage at –20°C under argon.

Comparative Analysis with Halogenated Acetates

| Compound | Substituents | Key Difference |

|---|---|---|

| Methyl 2-bromo-2-(3,4-difluorophenyl)acetate | 3,4-F₂ | Enhanced steric hindrance |

| Methyl 2-(4-bromo-2,5-difluorophenyl)acetate | 2,5-F₂, 4-Br | Altered electronic density at para-Br |

| Methyl 2-bromo-3,5-difluorophenylacetate | Bromine at meta | Distinct regiochemical reactivity |

The 3,5-difluoro isomer uniquely balances electronic withdrawal (via fluorine) and leaving-group ability (bromine), making it superior in cross-coupling applications compared to para-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume